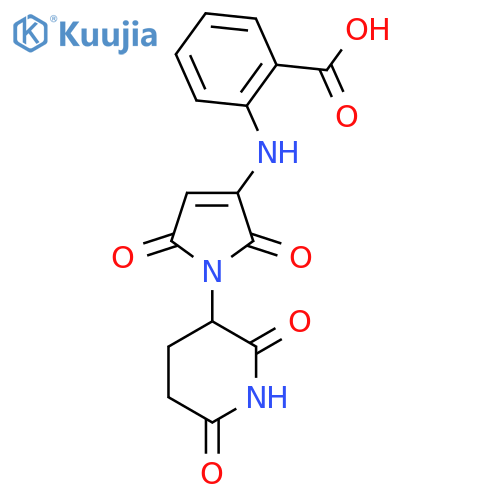Cas no 2703760-62-5 (2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid)

2703760-62-5 structure
商品名:2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 化学的及び物理的性質
名前と識別子
-
- EN300-28315686
- 2703760-62-5
- 2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid
- 2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid
-
- インチ: 1S/C16H13N3O6/c20-12-6-5-11(14(22)18-12)19-13(21)7-10(15(19)23)17-9-4-2-1-3-8(9)16(24)25/h1-4,7,11,17H,5-6H2,(H,24,25)(H,18,20,22)
- InChIKey: UNMCPSOXFBBNDD-UHFFFAOYSA-N
- ほほえんだ: O=C1C(CCC(N1)=O)N1C(C=C(C1=O)NC1C=CC=CC=1C(=O)O)=O
計算された属性
- せいみつぶんしりょう: 343.08043514g/mol
- どういたいしつりょう: 343.08043514g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 4
- 複雑さ: 685
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.5
- トポロジー分子極性表面積: 133Ų
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28315686-1.0g |
2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid |
2703760-62-5 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
| Enamine | EN300-28315686-1g |
2-{[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid |
2703760-62-5 | 1g |
$0.0 | 2023-09-07 |
2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid 関連文献
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
2703760-62-5 (2-{1-(2,6-dioxopiperidin-3-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-ylamino}benzoic acid) 関連製品
- 503537-97-1(4-bromooct-1-ene)
- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)
- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)
- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
